molecular formula C11H18O5 B13681063 Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate

Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate

Cat. No.: B13681063
M. Wt: 230.26 g/mol
InChI Key: NEQBJYWXJSUTOB-UHFFFAOYSA-N
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Description

Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate (CAS: 1628839-50-8) is a cyclohexanecarboxylate derivative featuring a methoxy-oxoethoxy substituent at the 1-position of the cyclohexane ring. This compound is structurally characterized by two ester functionalities: a methyl ester at the carboxylate group and a methoxy-oxoethoxy side chain. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from analogous procedures in and . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its dual reactive ester groups .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 1-(2-methoxy-2-oxoethoxy)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O5/c1-14-9(12)8-16-11(10(13)15-2)6-4-3-5-7-11/h3-8H2,1-2H3

InChI Key

NEQBJYWXJSUTOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1(CCCCC1)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methoxy-oxoethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis by esterases to release the active carboxylic acid and alcohol components. These products can then participate in further biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related cyclohexanecarboxylate esters, which differ in substituents, ring saturation, and functional groups (Table 1).

Table 1: Structural and Physical Properties of Selected Cyclohexanecarboxylate Derivatives
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents/Features Applications/Reactivity
Methyl cyclohexanecarboxylate (4630-82-4) C₈H₁₄O₂ 142.20 Simple methyl ester Perfume ingredient, organic synthesis
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (1282589-52-9) C₁₄H₁₇BrO₂ 297.19 4-Bromophenyl group Potential aryl halide coupling reactions
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1408058-16-1) C₁₄H₁₄Cl₂O₃ 313.17 2,4-Dichlorophenyl group; 4-oxo (ketone) High reactivity in substitution/keto-enol tautomerism
Methyl 2-oxocyclohexanecarboxylate (N/A) C₈H₁₂O₃ 156.18 2-Oxo (ketone) adjacent to ester Acid-catalyzed reactions; keto-enol chemistry
Methyl 1-cyclohexene-1-carboxylate (18448-47-0) C₈H₁₂O₂ 140.18 Cyclohexene ring (unsaturated) Diels-Alder or addition reactions
Methyl 2-methyl-6-oxocyclohexane-1-carboxylate (93493-96-0) C₉H₁₄O₃ 170.21 2-Methyl; 6-oxo (ketone) Steric hindrance studies; reduction reactions
Target: Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate (1628839-50-8) C₁₁H₁₆O₆ (inferred) ~244.24 (estimated) 2-Methoxy-2-oxoethoxy side chain Dual ester reactivity; pharmaceutical intermediates

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound’s higher molecular weight (~244.24 g/mol) and polar ether/ester groups suggest lower volatility and increased solubility in polar aprotic solvents compared to simpler analogs like Methyl cyclohexanecarboxylate (142.20 g/mol) .
  • Boiling/Melting Points : Data gaps exist for the target, but analogs with aromatic substituents (e.g., 4-bromophenyl, CAS 1282589-52-9) likely have higher melting points due to crystalline packing .

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